

# INCB054828 (Pemigatinib): A Deep Dive into its Mechanism of Action in Cholangiocarcinoma

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Executive Summary**

**INCB054828**, also known as pemigatinib (brand name Pemazyre®), is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. This document provides a comprehensive overview of the mechanism of action of pemigatinib in cholangiocarcinoma (CCA), a malignancy of the bile ducts. Specifically, it details the molecular interactions, downstream signaling consequences, and clinical efficacy of pemigatinib in patients with CCA harboring FGFR2 gene fusions or rearrangements. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this targeted therapy.

## Introduction to Cholangiocarcinoma and the Role of FGFR Signaling

Cholangiocarcinoma is an aggressive and often fatal cancer with limited treatment options in the advanced setting.[1][2] A subset of intrahepatic cholangiocarcinoma (iCCA), accounting for approximately 10-15% of cases, is characterized by genetic alterations in the fibroblast growth factor receptor 2 (FGFR2) gene, most commonly gene fusions.[1][3] These genetic aberrations lead to the constitutive activation of the FGFR2 signaling pathway, which drives key oncogenic processes such as cell proliferation, survival, and angiogenesis.[1][3][4]



The FGFR family comprises four receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events.[4] Key downstream pathways activated by FGFRs include the RAS/MAPK, PI3K/AKT, and PLCy pathways, all of which are critical for cell growth and survival. [4] In cholangiocarcinoma with FGFR2 fusions, the fusion partner protein forces ligand-independent dimerization and constitutive activation of the FGFR2 kinase domain, leading to uncontrolled tumor growth.[4][5]

### INCB054828 (Pemigatinib): A Selective FGFR Inhibitor

Pemigatinib is a small molecule, ATP-competitive inhibitor that potently and selectively targets FGFR1, 2, and 3.[6][7][8] By binding to the ATP-binding pocket of the FGFR kinase domain, pemigatinib prevents receptor autophosphorylation and subsequent activation of downstream signaling pathways.[4] This targeted inhibition effectively blocks the oncogenic signaling driven by aberrant FGFR activation in cholangiocarcinoma cells harboring FGFR2 fusions.[4]

#### **Biochemical and Cellular Potency**

Preclinical studies have demonstrated the high potency and selectivity of pemigatinib for FGFRs.

| Target       | IC50 (nM) | Reference(s) |  |
|--------------|-----------|--------------|--|
| FGFR1        | 0.4       | [4][6][7][8] |  |
| FGFR2        | 0.4 - 0.5 | [4][6][7][8] |  |
| FGFR3        | 1.0 - 1.2 | [4][6][7][8] |  |
| FGFR4        | 30        | [4][7][8]    |  |
| VEGFR2 (KDR) | 182       | [6]          |  |
| c-Kit        | 266       | [6]          |  |

In cellular assays, pemigatinib has been shown to inhibit the growth of cholangiocarcinoma cell lines with FGFR2 fusions at low nanomolar concentrations.



| Cell Line/Model                                | IC50/GI50 (nM) | Note                  | Reference(s) |
|------------------------------------------------|----------------|-----------------------|--------------|
| PDC-DUC18828<br>(Patient-Derived Cell<br>Line) | 4              | FGFR2 fusion-positive | [9]          |
| PDO-DUC18828<br>(Patient-Derived<br>Organoid)  | 2              | FGFR2 fusion-positive | [9]          |
| SSP25 (ICC cell line)                          | >400           | FGFR wildtype         | [9]          |

# Signaling Pathways and Experimental Workflows FGFR Signaling Pathway in Cholangiocarcinoma

The following diagram illustrates the canonical FGFR signaling pathway and the point of intervention by pemigatinib.





Click to download full resolution via product page

Caption: FGFR2 signaling pathway in cholangiocarcinoma and inhibition by pemigatinib.



## **Experimental Workflow for Assessing Pemigatinib Activity**

The following diagram outlines a typical preclinical workflow to evaluate the efficacy of an FGFR inhibitor like pemigatinib.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Safety and efficacy of pemigatinib in patients with cholangiocarcinoma: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 2. Pemigatinib for cholangiocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progression-Free Survival in Patients With Cholangiocarcinoma With or Without FGF/FGFR Alterations: A FIGHT-202 Post Hoc Analysis of Prior Systemic Therapy Response
  - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pemigatinib for previously treated, locally advanced or metastatic cholangiocarcinoma: a multicentre, open-label, phase 2 study PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pemigatinib for adults with previously treated, locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions/rearrangements PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [INCB054828 (Pemigatinib): A Deep Dive into its Mechanism of Action in Cholangiocarcinoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191782#incb054828-mechanism-of-action-in-cholangiocarcinoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com